molecular formula C15H17FN4O2S B2525570 ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate CAS No. 923139-72-4

ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate

Cat. No. B2525570
M. Wt: 336.39
InChI Key: BQXRJXBTWPJMFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of reductive cyclization methods, as seen in the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate. This method utilizes sodium dithionite as a reductive cyclizing agent in a DMSO medium . Although the target compound is not explicitly mentioned, the synthesis of structurally related compounds often involves similar strategies, such as cyclization reactions and the introduction of sulfur-containing groups, which could be applicable to the synthesis of ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using single-crystal X-ray diffraction, revealing crystallization in the monoclinic system with specific space groups and the presence of intermolecular hydrogen bonds . Computational methods like Hirshfeld surface analysis and DFT optimization are employed to understand the intermolecular interactions and theoretical structural properties. These techniques could similarly be used to analyze the molecular structure of ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate. However, the synthesis and characterization of metal complexes with thiocarbamoyl derivatives suggest that the thioester group in the target compound may exhibit reactivity towards metal ions, potentially forming metal complexes . This reactivity could be explored further in the context of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the anticancer activity of a structurally related compound against human melanoma cell lines suggests that the target compound may also possess biological activity, which is often related to its physical and chemical properties . Additionally, the anti-rheumatic potential of another related compound and its metal complexes indicates that the target compound could have similar therapeutic applications .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. However, the specific safety and hazards of “ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate” are not available in the literature.


Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of new 1H-1,2,3-triazole analogs in aqueous medium via “Click” chemistry has been reported, indicating potential future directions in the field3. However, the specific future directions for “ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate” are not available in the literature.


properties

IUPAC Name

ethyl 2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-3-22-13(21)10(2)23-15-18-17-14-19(8-9-20(14)15)12-6-4-11(16)5-7-12/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXRJXBTWPJMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C2N1CCN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate

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